![molecular formula C40H49N4O9P B1148372 5/'-O-[(N,N-二异丙氨基)-(2-氰乙氧基)膦酰基]-3/'-O-(4,4/'-二甲氧基三苯甲基)-胸腺嘧啶 CAS No. 134031-86-0](/img/structure/B1148372.png)

5/'-O-[(N,N-二异丙氨基)-(2-氰乙氧基)膦酰基]-3/'-O-(4,4/'-二甲氧基三苯甲基)-胸腺嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

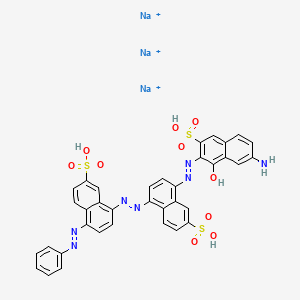

This compound is a sophisticated and multifunctional compound at the forefront of biomedical advancements . It has a molecular formula of C40H49N4O8P and a molecular weight of 744.81 .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For instance, it can be synthesized from 2’-OMe-U Phosphoramidite for the incorporation of an (otherwise unmodified) reverse (5’ to 3’) dT nucleobase within an oligonucleotide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and functional groups. It includes a phosphoramidite group, a thymidine group, and a dimethoxytrityl group .Chemical Reactions Analysis

This compound is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine .Physical And Chemical Properties Analysis

This compound has a storage temperature under inert gas (nitrogen or Argon) at 2-8°C and a pKa of 9.55±0.10 (Predicted) .科学研究应用

Synthesis of Nucleosides and Nucleotides

This compound is used in the synthesis of 5’‘-phosphate 2’-O-ribosylribonucleosides and their 3’-phosphoramidites . It’s used in the H-phosphonate chemistry, which is a method for the synthesis of oligonucleotides .

Oligonucleotide Synthesis

It’s used in the automated synthesis of oligonucleotides. The derived phosphoramidite units are used in an automated oligonucleotide synthesizer to produce dimer Ar (p) via the phosphoramidite approach .

Protein Biosynthesis

The 2’-O-ribosylribonucleosides, which are the most common natural representatives of disaccharide nucleosides, were found as minor nucleosides in tRNA with a key function in protein biosynthesis .

Chemical Properties

The compound has a molecular formula of C40H49N4O8P and a molecular weight of 744.81 . It’s stable under inert gas (nitrogen or Argon) at 2-8°C .

Safety Measures

The compound is labeled with the GHS06 symbol, indicating that it’s toxic if swallowed. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Commercial Availability

The compound is commercially available and can be purchased from various suppliers. Prices vary depending on the quantity and the supplier .

作用机制

Target of Action

The primary target of the compound 5’-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)-thymidine is the dT nucleobase within an oligonucleotide . The compound is used for the incorporation of an otherwise unmodified reverse (5’ to 3’) dT nucleobase within an oligonucleotide .

Mode of Action

The compound interacts with its target, the dT nucleobase, by being incorporated into the oligonucleotide. This interaction results in the formation of a modified oligonucleotide sequence that contains the 2’-O-methyluridine modification .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA and RNA synthesis. The compound serves as a raw material for the introduction of a 2’-O-methyluridine modified oligonucleotide sequence .

Result of Action

The result of the compound’s action is the creation of a modified oligonucleotide sequence. This sequence contains the 2’-O-methyluridine modification, which can have various effects depending on the specific context and application .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy during oligonucleotide synthesis .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine' involves the protection of the hydroxyl groups of thymidine, followed by the coupling of the protected thymidine with the phosphoramidite reagent. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Thymidine", "4,4'-dimethoxytrityl chloride", "Diisopropylethylamine", "2-cyanoethoxy-N,N-diisopropylaminochlorophosphine", "Tetrazole" ], "Reaction": [ "Protection of the 5'-hydroxyl group of thymidine with 4,4'-dimethoxytrityl chloride in the presence of diisopropylethylamine", "Protection of the 3'-hydroxyl group of thymidine with TBDMS chloride in the presence of imidazole", "Coupling of the protected thymidine with 2-cyanoethoxy-N,N-diisopropylaminochlorophosphine in the presence of tetrazole", "Deprotection of the 4,4'-dimethoxytrityl and TBDMS protecting groups with acetic acid and tetrabutylammonium fluoride, respectively", "Purification of the final product by column chromatography" ] } | |

CAS 编号 |

134031-86-0 |

产品名称 |

5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine |

分子式 |

C40H49N4O9P |

分子量 |

760.81 |

IUPAC 名称 |

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1 |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)